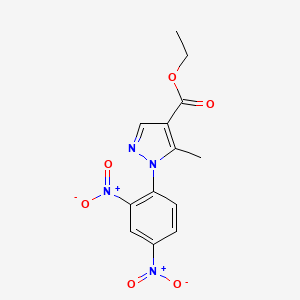

1-(2,4-二硝基苯基)-5-甲基-1H-吡唑-4-羧酸乙酯

描述

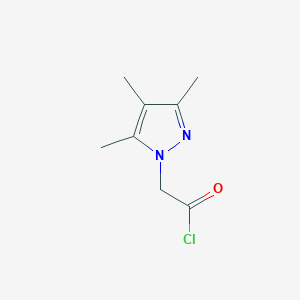

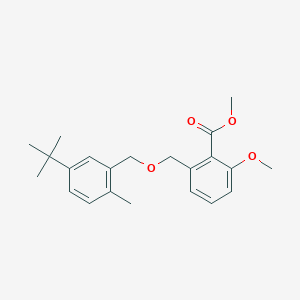

The compound “ethyl 1-(2,4-dinitrophenyl)-5-methyl-1H-pyrazole-4-carboxylate” is likely a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . The presence of the 2,4-dinitrophenyl group suggests that this compound could have significant reactivity due to the electron-withdrawing nature of the nitro groups .

Molecular Structure Analysis

The molecular structure of this compound would likely show the aromatic pyrazole ring attached to a 2,4-dinitrophenyl group and an ethyl carboxylate group. The exact structure would depend on the specific positions of these attachments .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the 2,4-dinitrophenyl group, which is electron-withdrawing and could make the compound susceptible to nucleophilic attack .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. The presence of the polar nitro and carboxylate groups could influence its solubility, while the aromatic rings could contribute to its UV/Vis absorption properties .科学研究应用

合成和表征

1-(2,4-二硝基苯基)-5-甲基-1H-吡唑-4-羧酸乙酯是合成和表征新型化学实体中的一种化合物。它作为 N 稠合杂环产物的制备中的前体,展示了其在有机合成中的效用。具体而言,它已被用于通过与吡唑-5-胺衍生物和活化的羰基基团的缩合反应,轻松高效地合成新的吡唑并[3,4-b]吡啶产物,以良好到优异的收率生成新的 N 稠合杂环产物。此过程突出了该化合物在促进新型杂环结构开发中的作用,这些结构在各种科学和工业应用中很有价值 (Ghaedi 等人,2015)。

晶体结构分析

1-(2,4-二硝基苯基)-5-甲基-1H-吡唑-4-羧酸乙酯的另一个重要应用是在晶体学中,其结构和相互作用已得到详细说明。该化合物表现出一种结构,其中二硝基苯环取代在吡唑环上,形成具有特定取向和分子间相互作用的分子。其晶体结构分析表明,苯环和吡唑环以不同的角度彼此取向,分子的堆积受分子间 C—H⋯O 氢键以及范德华力控制。这些详细的结构信息提供了对该化合物的分子相互作用和稳定性的见解,为材料科学中的进一步研究和发展奠定了基础 (Etti 等人,2003)。

作用机制

Target of Action

Compounds with similar structures, such as 2,4-dinitrophenylhydrazones, have been reported to exhibit anticancer activity . They interact with various cancer cell lines, indicating that their targets could be proteins or enzymes involved in cell proliferation and survival.

Mode of Action

Based on the structural similarity to 2,4-dinitrophenylhydrazones, it can be inferred that the compound might interact with its targets through nucleophilic addition . The nitro oxygen atoms in the compound could form short intramolecular interactions with electron-deficient carbon atoms . This interaction could lead to changes in the target’s function, potentially inhibiting its activity.

Pharmacokinetics

Compounds with a similar structure, such as 2,4-dinitrophenol (dnp), have been found to exhibit significant nonlinear pharmacokinetics . . These findings suggest that the compound under discussion might have similar pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

Based on its structural similarity to 2,4-dinitrophenylhydrazones, it can be inferred that the compound might induce cell death in cancer cells . The exact molecular mechanisms underlying these effects need to be investigated in future studies.

安全和危害

未来方向

生化分析

Biochemical Properties

It is known that this compound can participate in various biochemical reactions

Cellular Effects

It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

ethyl 1-(2,4-dinitrophenyl)-5-methylpyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O6/c1-3-23-13(18)10-7-14-15(8(10)2)11-5-4-9(16(19)20)6-12(11)17(21)22/h4-7H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUVLRMIULXKSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-dimethyl-6-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3087210.png)

![2-[3-(3,4-Dichloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B3087254.png)

![[2-(1-ethyl-1H-pyrazol-4-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3087277.png)